molecular formula C21H19N5O3 B2661816 Methyl 4-{[3-(3-ethyl-1,2,4-oxadiazol-5-yl)-7-methyl[1,8]naphthyridin-4-yl]amino}benzoate CAS No. 1251626-58-0

Methyl 4-{[3-(3-ethyl-1,2,4-oxadiazol-5-yl)-7-methyl[1,8]naphthyridin-4-yl]amino}benzoate

Cat. No. B2661816
CAS RN: 1251626-58-0
M. Wt: 389.415
InChI Key: YPQWKHPFQGISHR-UHFFFAOYSA-N
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Description

The compound contains an oxadiazole ring, which is a five-membered heterocyclic molecule possessing two carbon, two nitrogen, and one oxygen atom . Oxadiazoles have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .


Synthesis Analysis

Oxadiazoles can be synthesized from carboxylic acids and amidoximes using the uronium activation method . They have been used in a wide range of applications, including pharmaceuticals and energetic materials .


Molecular Structure Analysis

Oxadiazoles exist in four regioisomeric forms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .


Chemical Reactions Analysis

The properties of oxadiazoles allow these molecules to be utilized as high energy molecules or energetic materials, ionic salts, and pharmaceutical compounds .

Scientific Research Applications

Synthesis of Indole Derivatives

Indole derivatives are significant heterocyclic systems in natural products and drugs . They play a crucial role in cell biology and have been used as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body . The presence of the naphthyridin moiety in the given compound could potentially be used in the synthesis of indole derivatives.

Alkaloid Synthesis

The naphthyridin moiety present in the compound is a prevalent feature in selected alkaloids . Alkaloids are a group of naturally occurring chemical compounds that contain mostly basic nitrogen atoms. They have a wide range of pharmacological effects and are used in medicine, drug discovery, and scientific research.

Anticancer Research

Indole derivatives have been used in the treatment of cancer cells . The presence of the naphthyridin and oxadiazol moieties in the compound could potentially enhance its anticancer properties.

Antimicrobial Research

Indole derivatives have also been used in the treatment of microbial infections . The presence of the naphthyridin and oxadiazol moieties in the compound could potentially enhance its antimicrobial properties.

Synthesis of Oxadiazoles

Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have established their potential for a wide range of applications, including medicinal chemistry and high energy molecules . The presence of the oxadiazol moiety in the given compound could potentially be used in the synthesis of oxadiazole derivatives.

Antidiabetic Research

Oxadiazole derivatives have shown potential as antidiabetic agents . The presence of the oxadiazol moiety in the given compound could potentially enhance its antidiabetic properties.

properties

IUPAC Name

methyl 4-[[3-(3-ethyl-1,2,4-oxadiazol-5-yl)-7-methyl-1,8-naphthyridin-4-yl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O3/c1-4-17-25-20(29-26-17)16-11-22-19-15(10-5-12(2)23-19)18(16)24-14-8-6-13(7-9-14)21(27)28-3/h5-11H,4H2,1-3H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPQWKHPFQGISHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=N1)C2=CN=C3C(=C2NC4=CC=C(C=C4)C(=O)OC)C=CC(=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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